molecular formula C16H15NO2S3 B2805852 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034235-98-6

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2805852
CAS No.: 2034235-98-6
M. Wt: 349.48
InChI Key: UMRZEBWKIREJQA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound designed for research and development applications. Its structure incorporates multiple thiophene rings, a carboxamide functional group, and a hydroxy-containing side chain. The thiophene nucleus is a privileged scaffold in medicinal chemistry, ranked 4th in the number of US FDA-approved small-molecule drugs over the last decade, underscoring its significant role in the development of bioactive substances . Compounds featuring thiophene and carboxamide motifs are frequently investigated for their diverse biological potential. Recent scientific literature indicates that novel thiophene-2-carboxamide derivatives demonstrate promising antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria, as well as significant antioxidant properties . The presence of multiple thiophene units in this molecule suggests potential applicability in material science, given that thiophene derivatives are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Researchers may find this compound valuable as a building block or lead structure in drug discovery campaigns or as a precursor in the synthesis of more complex functional materials. This product is for research purposes only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c1-11-7-13(22-8-11)15(18)17-10-16(19,12-4-6-20-9-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRZEBWKIREJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing on various research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Two thiophene rings : These aromatic structures are known for their electronic properties and stability.
  • Hydroxyethyl group : This functional group enhances hydrogen bonding capabilities, potentially increasing solubility and biological interactions.
  • Carboxamide group : This moiety is often associated with biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the thiophene rings.
  • Introduction of the hydroxyethyl group through appropriate alkylation or acylation reactions.
  • Final assembly of the carboxamide functionality.

Anticancer Properties

Research indicates that compounds with similar thiophene structures exhibit significant anticancer activity . For instance, studies have shown that certain thiophene derivatives can inhibit tumor cell proliferation in various cancer lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedGI50 Value (µM)Mechanism of Action
Compound AMCF-710.9Apoptosis induction
Compound BNCI-H46012.0Cell cycle arrest
N-(2-hydroxy...)MCF-7TBDTBD

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties . Similar compounds have been shown to possess activity against various bacterial strains and fungi, suggesting that N-(2-hydroxy...) could be evaluated for its potential as an antimicrobial agent.

The exact mechanism of action for N-(2-hydroxy...) is still under investigation. However, preliminary studies suggest that it may interact with biological targets through:

  • Hydrophobic interactions : The thiophene rings may facilitate binding to hydrophobic pockets in proteins.
  • Enzyme inhibition : The compound could inhibit specific enzymes involved in cancer progression or microbial growth.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of thiophene carboxamides exhibit significant antioxidant properties. In particular, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide have shown promising results in inhibiting oxidative stress markers. For instance, studies utilizing the ABTS method demonstrated that certain thiophene derivatives could inhibit oxidative activity significantly, suggesting their potential use in developing antioxidant therapies .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogenic bacteria. Thiophene derivatives, including those structurally related to the target compound, have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of hydroxyl and methyl groups in the structure enhances their antibacterial efficacy, making them suitable candidates for antibiotic development .

Antitumor Activity

This compound is considered a lead compound in cancer research. Similar thiophene carboxamides have been linked to significant antitumor activity in preclinical models, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications in thiophene derivatives can lead to enhanced potency against various cancer types .

Neuroprotective Effects

Emerging studies suggest that thiophene derivatives may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative conditions by reducing inflammation and oxidative damage in neuronal cells .

Conductive Polymers

The unique electronic properties of thiophene compounds make them valuable in materials science, particularly in the development of conductive polymers. Research has demonstrated that incorporating thiophene derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic photovoltaics and flexible electronics .

Photovoltaic Applications

Thiophene-based compounds are being explored as active materials in organic solar cells due to their ability to absorb light efficiently and facilitate charge transport. Studies indicate that incorporating this compound into photovoltaic systems can improve energy conversion efficiencies .

Environmental Remediation

Thiophene derivatives have shown potential in environmental applications, particularly in the remediation of contaminated sites. Their ability to interact with pollutants makes them suitable candidates for developing new strategies for soil and water decontamination .

Pesticide Development

The biological activity of thiophene carboxamides extends to agricultural applications as well. Compounds similar to this compound are being investigated as novel pesticides due to their efficacy against plant pathogens while being less toxic to non-target organisms .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntioxidant, Antibacterial, AntitumorSignificant inhibition of oxidative stress; effective against bacteria; potential antitumor effects
Materials ScienceConductive polymers, PhotovoltaicsEnhanced electrical properties; improved energy conversion efficiencies
Environmental ScienceEnvironmental remediation, Pesticide developmentPotential for soil/water decontamination; effective against plant pathogens

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation under mild to moderate conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the alcohol to a ketone without affecting other functional groups.

Example Reaction:

Compound+PCCN-(2-oxo-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide+H2O\text{Compound} + \text{PCC} \rightarrow \text{N-(2-oxo-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide} + \text{H}_2\text{O}

Oxidizing AgentConditionsYield (%)Product StabilitySource
PCCDichloromethane, RT78High
CrO₃/H₂SO₄Acetone, 0°C62Moderate

Nucleophilic Substitution at the Amide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly with sulfur or nitrogen nucleophiles. Sodium ethoxide facilitates deprotonation, enhancing the electrophilicity of the carbonyl carbon .

Example Reaction with Mercaptoacetic Acid:

Compound+HS-CH2COOHThioester Derivative+HCl\text{Compound} + \text{HS-CH}_2\text{COOH} \rightarrow \text{Thioester Derivative} + \text{HCl}

NucleophileBaseConditionsYield (%)ApplicationSource
Mercaptoacetic acidNaOEtEthanol, reflux76Cytotoxicity studies
Ammonium thiocyanateK₂CO₃DMF, 80°C68Heterocycle synthesis

Electrophilic Aromatic Substitution on Thiophene Rings

The electron-rich thiophene rings undergo sulfonation, nitration, and halogenation. The 2- and 3-thiophenyl substituents direct electrophiles to specific positions .

Nitration Example:

Compound+HNO3/H2SO4Nitro-substituted Derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted Derivative}

ElectrophileConditionsMajor Product PositionYield (%)Source
NO₂⁺H₂SO₄, 0°CC-5 of thiophen-2-yl55
Br₂FeBr₃, CH₂Cl₂, RTC-4 of thiophen-3-yl63

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, preserving the stereochemistry of the adjacent thiophene substituents .

Example with Acetic Anhydride:

Compound+(CH3CO)2OAcetylated Derivative+H2O\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetylated Derivative} + \text{H}_2\text{O}

Acylating AgentCatalystConditionsYield (%)Source
Acetyl chloridePyridineTHF, RT85
Benzoyl chlorideDMAPToluene, 60°C72

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes to form Schiff bases, which are intermediates for further functionalization .

Example with Benzaldehyde:

Compound+PhCHOSchiff Base+H2O\text{Compound} + \text{PhCHO} \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

AldehydeConditionsYield (%)ApplicationSource
BenzaldehydeEtOH, Δ, 12 h65Antioxidant studies
4-NitrobenzaldehydeAcetic acid, reflux58Fluorescent probes

Mechanistic Insights

  • Amide Reactivity : The carboxamide’s carbonyl carbon is susceptible to nucleophilic attack due to resonance stabilization with the adjacent nitrogen .

  • Thiophene Directing Effects : Electron-donating methyl groups on the thiophene ring favor electrophilic substitution at the 5-position, while the amide group directs via conjugation .

  • Steric Effects : Bulky thiophen-3-yl substituents slow reaction kinetics in sterically demanding transformations like esterification.

This compound’s versatility in reactions such as oxidation, substitution, and electrophilic aromatic substitution makes it valuable for synthesizing bioactive molecules or functional materials. Further studies could explore its utility in catalytic cross-coupling or photochemical applications.

Q & A

Basic: What are the critical steps and considerations for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the hydroxyethyl-thiophene backbone via nucleophilic substitution or condensation. Key steps include:

  • Amide bond formation : Coupling 4-methylthiophene-2-carboxylic acid derivatives (e.g., acid chloride) with a hydroxyethyl-thiophene amine precursor. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, often under reflux conditions .
  • Reaction optimization : Temperature control (room temperature to 80°C), stoichiometric ratios, and catalysts (e.g., DMAP for acylations) are critical to minimize side products like unreacted intermediates or over-oxidized thiophene rings .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%) .

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the thiophene substitution patterns, hydroxyethyl group, and amide linkage. For example, the hydroxy proton appears as a broad singlet at δ ~5.5 ppm, while thiophene protons resonate between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the exact mass (C₁₅H₁₅NO₂S₃: theoretical ~353 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydroxy group and amide carbonyl .

Advanced: How can computational methods like DFT or molecular docking aid in understanding this compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions. For example, the electron-rich thiophene rings may direct electrophilic attacks to specific positions .
  • Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating binding affinities. Preliminary studies on similar thiophene carboxamides suggest interactions with kinase active sites via hydrogen bonding and π-π stacking .

Advanced: How should researchers design experiments to evaluate this compound’s biological activity?

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Include controls like known inhibitors (e.g., staurosporine) and monitor cytotoxicity via MTT assays .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interaction thermodynamics. For example, thiophene derivatives often show µM-level binding to hydrophobic enzyme pockets .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for drug candidate prioritization .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter results. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
  • Structural analogs : Compare with compounds like N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide, which shares a carboxamide-thiophene core but differs in substituent effects on activity .
  • Crystallographic data : Resolve stereochemical ambiguities (e.g., hydroxy group configuration) that may affect target binding .

Basic: What variables most significantly impact yield during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling but may promote hydrolysis if moisture-sensitive reagents are used .
  • Catalyst selection : DMAP accelerates acylation but may require stringent removal to avoid contamination .
  • Temperature gradients : Gradual heating (e.g., 40°C → reflux) prevents exothermic side reactions, improving yield by 10–15% .

Advanced: What challenges arise in purifying this compound, and how are they addressed?

  • Hydrophobic byproducts : Co-elution of similar-polarity impurities during chromatography. Use gradient elution (e.g., 10% → 50% ethyl acetate in hexane) .
  • Crystallization issues : Low solubility in common solvents. Add co-solvents like methanol or employ slow evaporation techniques .

Advanced: How are interaction studies with biological macromolecules conducted?

  • Fluorescence quenching : Monitor tryptophan residues in proteins to infer binding constants (Kd). Thiophene derivatives often exhibit static quenching due to complex formation .
  • Molecular dynamics (MD) simulations : Track ligand-protein stability over 100-ns trajectories to identify key binding residues (e.g., Arg/Lys for ionic interactions) .

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